molecular formula C11H27NO4S B1623300 Isopropylammonium octyl sulphate CAS No. 85409-85-4

Isopropylammonium octyl sulphate

Cat. No.: B1623300
CAS No.: 85409-85-4
M. Wt: 269.4 g/mol
InChI Key: KRNUWJNZKLTDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylammonium octyl sulphate is an ammonium salt composed of an isopropylammonium cation and an octyl sulphate anion. This compound belongs to the class of alkyl sulphate surfactants, which are widely used in industrial and laboratory applications due to their ability to reduce surface tension and act as emulsifiers or ion-pairing agents. The isopropylammonium cation enhances solubility in polar organic solvents compared to alkali metal cations like sodium, making it advantageous in formulations requiring compatibility with non-aqueous systems .

Properties

CAS No.

85409-85-4

Molecular Formula

C11H27NO4S

Molecular Weight

269.4 g/mol

IUPAC Name

octyl sulfate;propan-2-ylazanium

InChI

InChI=1S/C8H18O4S.C3H9N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3(2)4/h2-8H2,1H3,(H,9,10,11);3H,4H2,1-2H3

InChI Key

KRNUWJNZKLTDFC-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)[O-].CC(C)[NH3+]

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-].CC(C)[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

Sodium Octyl Sulphate

Structural Similarities and Differences :

  • Cation : Sodium (Na⁺) vs. Isopropylammonium ([C₃H₇NH₃]⁺).
  • Anion : Both share the octyl sulphate (C₈H₁₇SO₄⁻) group.

Key Properties :

  • Solubility : Sodium octyl sulphate exhibits high water solubility, while isopropylammonium octyl sulphate shows enhanced solubility in organic solvents due to the bulky cation .
  • Applications : Sodium octyl sulphate is commonly used in chromatography as an ion-pairing agent, where it increases analyte retention at concentrations above 0.1 M and pH 3.0. This compound may offer improved compatibility with organic mobile phases in similar settings .
  • Performance : Sodium octyl sulphate demonstrates concentration-dependent retention shifts in reversed-phase chromatography (e.g., resolving cysteine and cystine). The isopropylammonium variant may alter ion-pairing efficiency due to differences in cation size and charge distribution .

Octyl Isopropylphosphonate

Structural Similarities and Differences :

  • Backbone : Both compounds feature an octyl chain.
  • Functional Group : Octyl isopropylphosphonate contains a phosphonate group (PO₃²⁻), whereas this compound has a sulphate group (SO₄²⁻).

Key Properties :

  • Chemical Stability : Phosphonates like octyl isopropylphosphonate (CAS 108506-63-4) are generally more resistant to hydrolysis than sulphates, making them suitable for high-pH environments .
  • Applications : Phosphonates are often used as corrosion inhibitors or chelating agents, while sulphates like this compound are preferred in detergents and emulsification due to their higher surface activity .

Glyphosate Isopropylamine

Structural Similarities and Differences :

  • Cation : Both compounds utilize isopropylammonium.
  • Anion : Glyphosate isopropylamine contains glyphosate (a phosphonic acid derivative), contrasting with the sulphate group in this compound.

Key Properties :

  • Acid Equivalents (AE) : Glyphosate isopropylamine has an AE of 74%, reflecting its efficacy as a herbicide. This compound lacks herbicidal activity but excels in surfactant applications .
  • Environmental Impact : Glyphosate salts are regulated as pesticides, whereas alkyl sulphates like this compound are subject to different toxicity and biodegradability standards .

Data Table: Comparative Properties of this compound and Analogues

Compound Name Cation Anion Solubility Key Applications Notable Properties
This compound Isopropylammonium Octyl sulphate High (organic) Surfactants, Ion-pairing Enhanced organic-phase compatibility
Sodium octyl sulphate Sodium Octyl sulphate High (aqueous) Chromatography Effective at pH 3.0, low cost
Octyl isopropylphosphonate N/A Phosphonate Moderate Corrosion inhibition Hydrolysis-resistant
Glyphosate isopropylamine Isopropylammonium Glyphosate High (aqueous) Herbicides 74% acid equivalents

Research Findings and Functional Insights

  • Cation Influence : Replacing sodium with isopropylammonium in octyl sulphate improves solubility in organic solvents but may reduce critical micelle concentration (CMC), affecting micelle formation in aqueous solutions .
  • Anion Substitution : Sulphate-to-phosphonate substitutions (e.g., octyl isopropylphosphonate) alter chemical reactivity and environmental persistence, with phosphonates being less biodegradable .
  • Performance in Chromatography : Sodium octyl sulphate increases retention times for thiols and disulfides by 2–3x at 1.0 M concentration. This compound could modulate retention behavior further due to cation-pH interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.